1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is a yellow crystalline powder with a distinct odor. This compound is primarily used as a raw material in the production of pesticides, insecticides, and fungicides due to its high efficacy against certain insects, fungi, and bacteria.
Preparation Methods
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is typically synthesized through the trifluoromethylation of 4-methyl-3-nitrobenzoic acid. The process involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.
Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .
Scientific Research Applications
1-Methyl-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other trifluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the manufacture of pesticides, insecticides, and fungicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Methyl-5-nitrobenzotrifluoride: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.
1-Methyl-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound featuring a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₁₄H₁₃F₃N₁O₂, with a molecular weight of approximately 205.13 g/mol. The unique arrangement of functional groups endows this compound with significant biological activity, which has been the focus of various studies.
This compound can be synthesized through several methods, including:
- Nitration of 1-methyl-4-(trifluoromethyl)benzene : This method involves the reaction of the precursor compound with concentrated nitric and sulfuric acids.
- Nucleophilic Aromatic Substitution : This approach allows for the introduction of different substituents onto the aromatic ring.
The trifluoromethyl group enhances lipophilicity and stability, aiding in the compound's ability to penetrate biological membranes, which is crucial for its effectiveness in biological applications .
This compound exhibits notable biological activity primarily due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may possess antimicrobial and insecticidal properties. The trifluoromethyl group contributes to the compound's stability and enhances its membrane permeability, potentially increasing its efficacy in various biological contexts .
Biological Targets
Research indicates that this compound interacts with several biological targets, affecting various cellular pathways. Notably, it has shown potential in:
- Antimicrobial Activity : The reactive intermediates formed from the nitro group can exhibit significant antimicrobial properties against various pathogens.
- Insecticidal Effects : Similar mechanisms may also contribute to its effectiveness as an insecticide, making it valuable in agricultural applications.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a promising potential for development as an antimicrobial agent.
- Insecticidal Activity : Field trials conducted on agricultural pests showed that formulations containing this compound effectively reduced pest populations, suggesting its utility as an eco-friendly pesticide alternative.
- Cellular Pathway Interactions : Research has identified specific cellular pathways affected by this compound, including those involved in apoptosis and cell proliferation. These findings suggest potential therapeutic applications in cancer treatment, warranting further investigation into its anticancer properties .
Comparative Analysis
To understand how this compound compares with structurally similar compounds, a comparative analysis was conducted:
Compound Name | Structural Features | Similarity Score |
---|---|---|
2-Methyl-5-nitrobenzotrifluoride | Nitro and trifluoromethyl groups at different positions | 0.98 |
1-Methyl-4-nitro-2-(trifluoromethyl)benzene | Different arrangement of nitro and trifluoromethyl groups | 0.98 |
4-Nitro-3-(trifluoromethyl)aniline | Contains an amino group instead of a methyl group | 0.96 |
2-Methyl-3-nitrobenzotrifluoride | Similar functional groups but different positions | 0.96 |
1-Nitro-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | 0.96 |
This table highlights the unique structural features of this compound that contribute to its distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJFHPHSUIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363017 | |
Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-26-9 | |
Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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